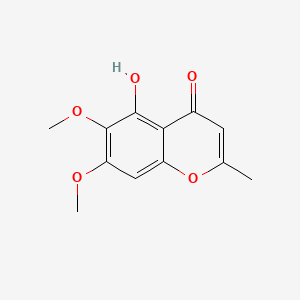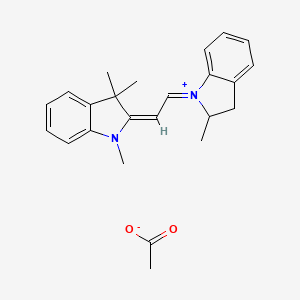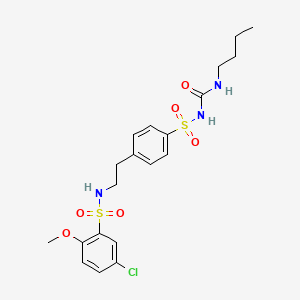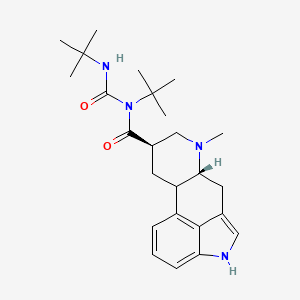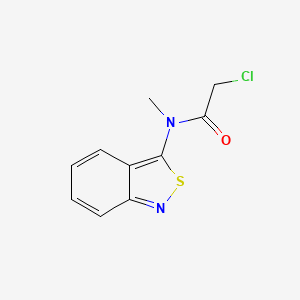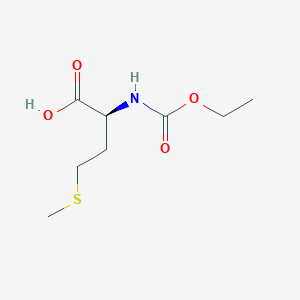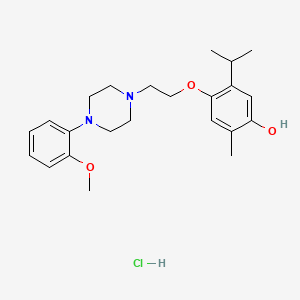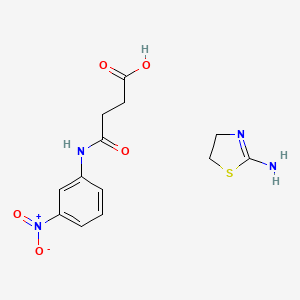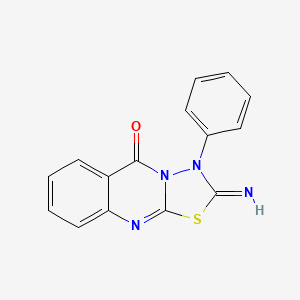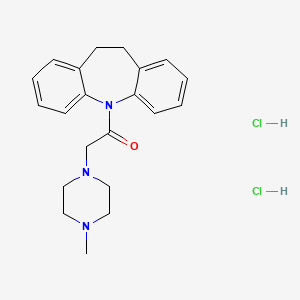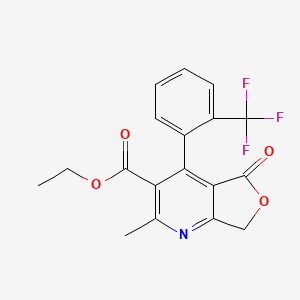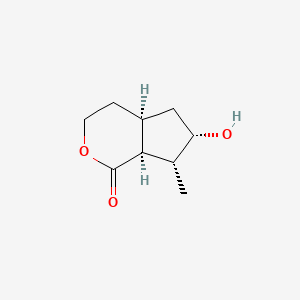
Boonein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boonein is an iridoid compound isolated from the medicinal tree Alstonia boonei, which is native to West Africa. This compound has garnered attention due to its potential therapeutic properties, particularly its antispasmodic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boonein can be isolated from the stem bark of Alstonia boonei using various extraction techniques. The freeze-dried aqueous stem bark extract, as well as dichloromethane, ethyl acetate, and aqueous fractions, are evaluated for their antispasmodic effect . Chromatographic techniques are employed to isolate this compound from the dichloromethane fraction .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its extraction from natural sources rather than synthetic production.
Analyse Chemischer Reaktionen
Types of Reactions
Boonein undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Industry: While industrial applications are still under exploration, this compound’s unique chemical structure makes it a valuable compound for developing new pharmaceuticals and other chemical products.
Wirkmechanismus
Boonein exerts its effects primarily through its interaction with specific molecular targets. It has been shown to interact with human PPARgamma-LBD and human carbonic anhydrase isozyme, which are involved in various physiological processes . The exact pathways and molecular targets are still under investigation, but these interactions suggest that this compound may modulate muscle contractions and other biological activities.
Vergleich Mit ähnlichen Verbindungen
Boonein is similar to other iridoid compounds such as loganin and β-amyrin. it stands out due to its potent antispasmodic activity . While β-amyrin also exhibits some antispasmodic effects, this compound has been found to be more effective in certain studies . Loganin, on the other hand, is a key intermediate in the biosynthesis of indole alkaloids and does not exhibit the same level of antispasmodic activity as this compound .
List of Similar Compounds
- Loganin
- β-Amyrin
This compound’s unique chemical structure and potent biological activity make it a compound of significant interest in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
85502-19-8 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(4aS,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-1-one |
InChI |
InChI=1S/C9H14O3/c1-5-7(10)4-6-2-3-12-9(11)8(5)6/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m0/s1 |
InChI-Schlüssel |
WJMOFJJTTHNUOH-DKXJUACHSA-N |
Isomerische SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1C(=O)OCC2)O |
Kanonische SMILES |
CC1C(CC2C1C(=O)OCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


